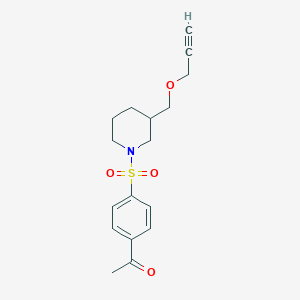

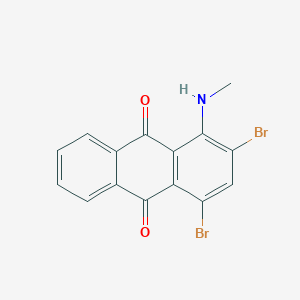

![molecular formula C16H16ClN3O2S B2897486 2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol CAS No. 457919-69-6](/img/structure/B2897486.png)

2-[2-[[5-(4-Chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound you mentioned is a complex organic molecule that likely contains a heterocyclic pyrimidine nucleus . Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties .

Synthesis Analysis

While specific synthesis methods for the compound you mentioned are not available, general methods for synthesizing similar compounds involve reactions like the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . These methods typically involve condensation reactions and cyclization processes .

Scientific Research Applications

Synthetic Strategies and Chemical Properties

Synthetic Approaches to Thieno[2,3-d]pyrimidines : A novel synthetic strategy for heterocyclic ring systems, such as 4-chlorothieno[3,2-d]pyrimidine, involves the dropwise addition of 2-chloroacrylonitrile to a solution of ethyl mercaptoacetate and sodium ethoxide in ethanol. This process yields thieno[2,3-d]pyrimidin-4(3H)-one through a series of ring-closure reactions, highlighting a method that avoids the use of excess toxic reagents and simplifies aftertreatment (Cai Dejiao, 2011).

Modification and Functionalization : The reaction of ethyl N-(6-ethoxycarbonyl-2-methylthiothieno[2,3-d]pyrimidin-5-yl) formimidate with alkyl- and arylhydrazines demonstrates the potential for generating modified thieno[2,3-d]pyrimidines. This method underscores the versatility of thieno[2,3-d]pyrimidines in synthesizing diverse derivatives, which could be pivotal for developing new chemical entities with enhanced properties (S. Tumkevičius, 1994).

Mechanism of Action

Target of Action

It is known that heterocyclic pyrimidine compounds, which this compound is a part of, have demonstrated various biological activities . These activities suggest that the compound may interact with multiple targets, depending on the specific disease or condition being treated.

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of potential effects . The compound’s interaction with its targets could lead to changes in cellular processes, potentially resulting in therapeutic effects.

Biochemical Pathways

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could affect multiple pathways. These could include pathways related to the targets it interacts with, leading to downstream effects that contribute to its overall action.

Pharmacokinetics

The compound’s molecular weight, as provided by sigma-aldrich, is 39029 , which is within the range generally considered favorable for oral bioavailability

Result of Action

Given the diverse biological activities of pyrimidine derivatives , it is likely that this compound could have a range of potential effects at the molecular and cellular level. These could include effects related to its interaction with its targets and the biochemical pathways it affects.

Properties

IUPAC Name |

2-[2-[[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]ethoxy]ethanol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3O2S/c17-12-3-1-11(2-4-12)13-9-23-16-14(13)15(19-10-20-16)18-5-7-22-8-6-21/h1-4,9-10,21H,5-8H2,(H,18,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFPFQDXYWBLWER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC3=NC=NC(=C23)NCCOCCO)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

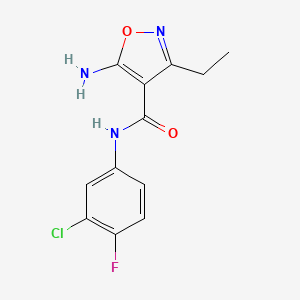

![N-[6-acetamido-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-cyanobenzamide](/img/structure/B2897414.png)

![3-chloro-N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2897416.png)

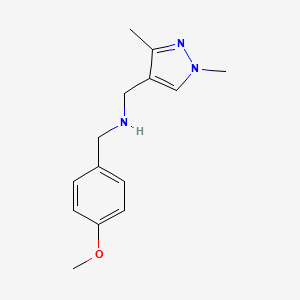

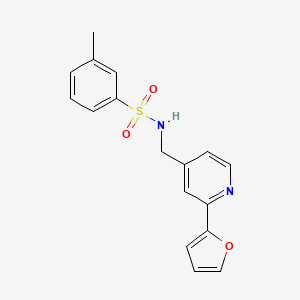

![2-[3-(benzenesulfonyl)-6-ethyl-4-oxoquinolin-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B2897418.png)

![N-benzyl-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2897421.png)

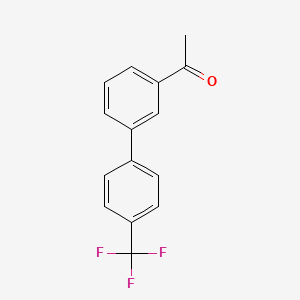

![(2E)-2-[(3-methoxyphenyl)methylidene]butanoic acid](/img/structure/B2897425.png)